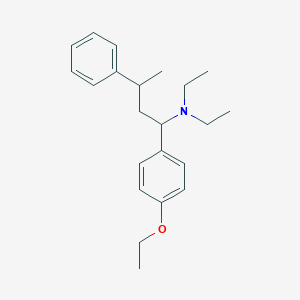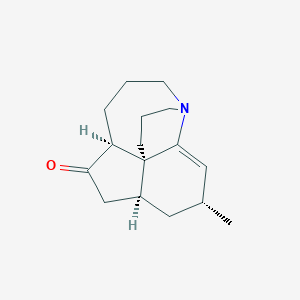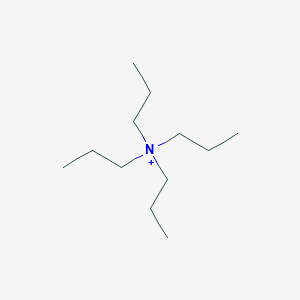![molecular formula C14H12N2O3 B079375 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid CAS No. 200417-47-6](/img/structure/B79375.png)
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid, also known as 2-Methyl-4-picolinoylaminobenzoic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and pyridine, and it has been found to have a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Additionally, this compound has been found to bind to certain receptors in the brain, which could have implications for the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid has been found to have a range of interesting biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Additionally, this compound has been found to bind to certain receptors in the brain, which could have implications for the treatment of neurological disorders. Some studies have also suggested that this compound may have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid in lab experiments is its well-established synthesis method. This compound can be produced in large quantities using standard laboratory techniques, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret some of the results.
Orientations Futures
There are several potential future directions for research on 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid. Some of the areas where this compound could be studied include cancer research, drug discovery, and neuroscience. In cancer research, this compound could be further investigated for its potential as a cancer therapy. In drug discovery, this compound could be used as a starting point for the development of new drugs that target specific enzymes or receptors in the body. In neuroscience, this compound could be studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid is a promising chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research. Its well-established synthesis method and documented effects make it a useful tool for lab experiments, although its mechanism of action is not fully understood. There are several potential future directions for research on this compound, including cancer research, drug discovery, and neuroscience.
Méthodes De Synthèse
The synthesis of 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid involves the reaction of 4-methyl-2-pyridinamine with 2-chlorobenzoic acid in the presence of a base catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for research purposes.
Applications De Recherche Scientifique
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where this compound has been studied include cancer research, drug discovery, and neuroscience.
Propriétés
Numéro CAS |
200417-47-6 |
|---|---|
Nom du produit |
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid |
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-[(4-methylpyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |
Clé InChI |
WKOWTLQKRGLXNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)


